[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
Overview
Description
The compound [(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
is a complex organic molecule with the molecular formula C27H34O5 . It has a molecular weight of 438.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. It has a tetracyclic core with a phenylpropenoate ester group . The structure also includes several stereocenters, indicating that the compound may exist in multiple stereoisomers .Physical and Chemical Properties Analysis
The compound has a molecular weight of 438.6 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its hydrophobicity, is 4.6 . It has a topological polar surface area of 76.1 Ų . The compound’s complexity, as computed by PubChem, is 839 .Scientific Research Applications
Oxygenated Heterocyclic Metabolites : A study on oxygenated heterocyclic metabolites derived from the natural mangrove Rhizophora annamalayana revealed compounds with significant antioxidant and anti-inflammatory activities, hinting at their potential therapeutic applications in pharmaceuticals (Chakraborty & Raola, 2018).
Drug Delivery Systems : Research into UV-Visible steady state and time-resolved experimental studies of oxytetracycline (OX) and doxycycline (DX), and their complexes within a hydrogel matrix, demonstrates the alteration of spectral and photophysical properties due to inclusion in hydrophobic domains. This suggests a method for controlled drug release, showcasing the importance of complex compounds in drug delivery systems (Cesaretti et al., 2014).
Metal-Ion Activated Molecular Receptors : A study focusing on the development of octadentate, fluorescent, macrocyclic ligands for aromatic anion sequestration demonstrates the intricate interplay between organic molecules and metal ions, leading to potential applications in sensing and sequestration technologies (Bradbury et al., 2008).
Antimicrobial Activity of Fatty Alkenoates : The synthesis and characterization of fatty alkenoates and their testing for antimicrobial activity underline the role of synthetic organic compounds in developing new antimicrobial agents (Rauf & Parveen, 2005).
Properties
IUPAC Name |
[(10Z)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWPIKKGZWBKR-OFTDCZQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)/C=C(\C2=O)/CO)C)OC(=O)/C=C/C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62820-11-5 | |
Record name | Jolkinol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062820115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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